1,4-Diamino-2-bromo-5-nitroanthraquinone
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Overview
Description
1,4-Diamino-2-bromo-5-nitroanthraquinone is an organic compound with the molecular formula C14H8BrN3O4 . It is a derivative of anthraquinone, which is a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, bromo, and nitro functional groups attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-bromo-5-nitroanthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1,4-diaminoanthraquinone followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-bromo-5-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the original bromo or nitro groups .
Scientific Research Applications
1,4-Diamino-2-bromo-5-nitroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-bromo-5-nitroanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,4-Diamino-5-nitroanthraquinone: Similar in structure but lacks the bromo group.
1,4-Diamino-2-chloro-5-nitroanthraquinone: Contains a chloro group instead of a bromo group.
1,4-Diamino-2-methyl-5-nitroanthraquinone: Features a methyl group in place of the bromo group.
Uniqueness
1,4-Diamino-2-bromo-5-nitroanthraquinone is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromo group plays a crucial role .
Properties
CAS No. |
68516-55-2 |
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Molecular Formula |
C14H8BrN3O4 |
Molecular Weight |
362.13 g/mol |
IUPAC Name |
1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrN3O4/c15-6-4-7(16)10-11(12(6)17)13(19)5-2-1-3-8(18(21)22)9(5)14(10)20/h1-4H,16-17H2 |
InChI Key |
XSTBDPPWAZQHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N |
Origin of Product |
United States |
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